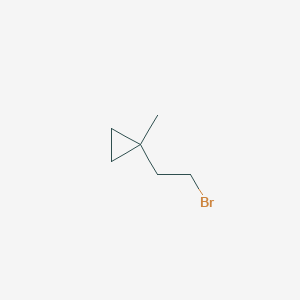

1-(2-Bromoethyl)-1-methylcyclopropane

Description

1-(2-Bromoethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and a methyl group

Properties

IUPAC Name |

1-(2-bromoethyl)-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2-3-6)4-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXAQJREQAMFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium hydroxide, ammonia, and thiols. The reactions are usually carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are commonly used. The reactions are often performed at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

- Substituted cyclopropane derivatives

- Alkenes

- Alcohols or ketones

Scientific Research Applications

1-(2-Bromoethyl)-1-methylcyclopropane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used as a probe to study biological processes involving cyclopropane-containing molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-1-methylcyclopropane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

1-(2-Bromoethyl)-1-methylcyclopropane can be compared with other similar compounds, such as:

1-(2-Chloroethyl)-1-methylcyclopropane: Similar in structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.

1-(2-Bromoethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of a methyl group. The steric and electronic effects of the ethyl group can influence the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-(2-Bromoethyl)-1-methylcyclopropane is a halogenated organic compound characterized by its unique cyclopropane structure and the presence of a bromine atom. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for further applications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁Br

- Molecular Weight : 151.06 g/mol

- Structural Representation : The compound features a cyclopropane ring with a bromoethyl group attached, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, both Gram-positive and Gram-negative, as well as certain fungal species. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been evaluated for its anticancer properties , particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Efficacy

A study conducted by researchers at the University of Pisa investigated the effects of this compound on MCF7 cells. The findings revealed:

- IC50 Value : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing an increase in sub-G1 phase cells, indicative of cell death.

- Signaling Pathways : The compound was found to inhibit the PI3K/AKT pathway, which is crucial for cell survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can potentially bind to receptors that regulate cell growth and differentiation.

Table: Summary of Biological Activities

Synthesis and Chemical Reactions

The synthesis of this compound typically involves bromination reactions where cyclopropane derivatives are treated with brominating agents under controlled conditions. The compound can undergo various chemical transformations, including:

- Oxidation : To introduce functional groups that may enhance biological activity.

- Substitution Reactions : Allowing for the introduction of different substituents that can modify its pharmacological profile.

Table: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Bromination | Reaction with bromine | Increased brominated derivatives |

| Oxidation | Reaction with oxidizing agents | Hydroxylated derivatives |

| Substitution | Nucleophilic substitution | Various substituted products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.